Welcome to the BenchChem Online Store!
molecular formula C19H21N7O2 B1667158 BMS-066 CAS No. 914946-88-6

BMS-066

Cat. No. B1667158
M. Wt: 379.4 g/mol
InChI Key: ULTCRVJUAZCGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737279B2

Procedure details

To a mixture of A215.1-trihydrochloride (1.15 g, 2.76 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.794 g, 4.14 mmol), 1-hydroxybenzotriazole (0.559 g, 4.14 mmol), and diisopropylethylamine (2.90 mL, 16.6 mmol) in anhydrous dimethylformamide (50 mL) was added methoxyacetic acid (0.320 mL, 4.14 mmol). The reaction mixture was stirred at 80° C. for 20 min. During the first 5 min, the suspension became homogeneous. The solvent was removed under reduced pressure, and the residue was diluted with dichloromethane, washed with a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. Concentration under pressure followed by purification by flash silica gel chromatography using a mixture of methanol in dichloromethane (2%-5%) afforded 0.890 g (85%) of A228 as yellowish-brown solid. The solid was triturated with methanol to give 0.660 g of A228 as a yellow solid. The filtrate was re-purified on silica gel to give an additional 0.191 g of A228. The compound had an HPLC retention time=1.81 min. (Column: Chromolith SpeedROD 4.6×50 mm—4 min.; Solvent A=10% MeOH, 90% H2O, and 0.1% TFA; Solvent B=90% MeOH, 10% H2O, and 0.1% TFA) and a LC/MS M+1=380.33.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
1-trihydrochloride
Quantity
1.15 g
Type
reactant
Reaction Step Five
Quantity
0.794 g
Type
reactant
Reaction Step Five
Quantity
0.559 g
Type
reactant
Reaction Step Five
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Quantity
0.32 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Solvent A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Solvent B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[N:9][CH2:10]C.O[N:14]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:16]=N1.C([N:26]([CH:29](C)C)CC)(C)C.[CH3:32][O:33][CH2:34][C:35]([OH:37])=O.[C:38](O)([C:40](F)(F)F)=O.C[N:46](C)C=O>O.CO>[CH3:2][N:3]1[C:4]2=[C:38]3[CH:40]=[C:10]([C:18]4[N:14]=[C:22]([CH2:17][NH:16][C:35](=[O:37])[CH2:34][O:33][CH3:32])[CH:21]=[CH:20][CH:19]=4)[NH:9][C:8]3=[N:7][C:6]([NH:26][CH3:29])=[C:5]2[N:46]=[CH:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
1-trihydrochloride
Quantity
1.15 g
Type
reactant
Smiles
Name
Quantity
0.794 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.559 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.32 mL
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Solvent A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Eight
Name
Solvent B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of A215
CUSTOM
Type
CUSTOM
Details
During the first 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by flash silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of methanol in dichloromethane (2%-5%)
CUSTOM
Type
CUSTOM
Details
afforded 0.890 g (85%) of A228 as yellowish-brown solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with methanol
CUSTOM
Type
CUSTOM
Details
to give 0.660 g of A228 as a yellow solid
CUSTOM
Type
CUSTOM
Details
The filtrate was re-purified on silica gel
CUSTOM
Type
CUSTOM
Details
to give an additional 0.191 g of A228

Outcomes

Product
Details
Reaction Time
20 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.